molecular formula C8H3BrN2S2 B2472496 2-bromo-[1,3]thiazolo[5,4-e][1,3]benzothiazole CAS No. 1396878-59-3

2-bromo-[1,3]thiazolo[5,4-e][1,3]benzothiazole

Cat. No.: B2472496
CAS No.: 1396878-59-3
M. Wt: 271.15
InChI Key: VQSSKTCCOCQRMO-UHFFFAOYSA-N
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Description

2-bromo-[1,3]thiazolo[5,4-e][1,3]benzothiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis .

Chemical Reactions Analysis

2-bromo-[1,3]thiazolo[5,4-e][1,3]benzothiazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction Reactions: Reduction of the compound can lead to the formation of thiazolidine derivatives.

Comparison with Similar Compounds

2-bromo-[1,3]thiazolo[5,4-e][1,3]benzothiazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the presence of the bromine atom, which can influence its reactivity and applications in various fields .

Properties

IUPAC Name

2-bromo-[1,3]thiazolo[5,4-e][1,3]benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrN2S2/c9-8-11-4-1-2-5-6(7(4)13-8)10-3-12-5/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQSSKTCCOCQRMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C1N=C(S3)Br)N=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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